molecular formula C32H62O2 B1677265 Oleyl myristate CAS No. 22393-93-7

Oleyl myristate

Cat. No. B1677265
CAS RN: 22393-93-7
M. Wt: 478.8 g/mol
InChI Key: WMOBLRURFXZUMY-MSUUIHNZSA-N
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Description

Oleyl Myristate is a compound with the molecular formula C32H62O2 and a molecular weight of 478.83 . It contains oleyl alcohol (octadec-9-en-1-ol) as an alcoholic component . Myristates are salts or esters of myristic acid (tetradecanoic acid) .


Synthesis Analysis

This compound can be synthesized through enzymatic alcoholysis of vegetable oils . In one study, a two-day suspension-based transdermal delivery method was developed, and different penetration enhancers were screened, including isopropyl myristate, oleyl alcohol, oleic acid, and a combination of oleic acid and oleyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCCCCCCCCCCCC(=O)OCCCCCCCC\C=C/CCCCCCCC . The InChI key for this compound is WMOBLRURFXZUMY-MSUUIHNZSA-N .


Chemical Reactions Analysis

In the context of enzymatic reactions, the efficiency of the process can be increased by optimizing the reaction system . The order of effective parameters on wax ester percentage yield were time (33.69%), temperature (30.68%), amount of enzyme (18.78%), and substrate molar ratio (16.85%) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 478.83 and a molecular formula of C32H62O2 . The elemental analysis of this compound is C, 80.27; H, 13.05; O, 6.68 .

Scientific Research Applications

Fatty Acid Oxidation Defects Detection

Oleyl myristate, along with other long-chain fatty acids, plays a critical role in detecting fatty acid oxidation defects. A study demonstrated the use of [9,10-3H]oleic acid, a commercially available substrate, for improved discrimination in detecting these defects in patients presenting with symptoms suggestive of fatty acid oxidation disorders (Olpin, Manning, Pollitt, & Clarke, 1997).

Kinetic Modelling of Esterification Reactions

In a research focusing on the kinetics of ester synthesis, a commercial Candida antarctica lipase was used to catalyze the synthesis of various esters, including this compound. The study aimed to derive a general kinetic model for these esterification reactions, contributing significantly to our understanding of enzymatic processes in industrial applications (Garcia, Coteron, Martínez, & Aracil, 1996).

Topical Nanoemulsions Optimization

Research on optimizing topical nanoemulsions containing genistein involved testing various compositions including this compound. The study aimed at finding the optimal formulation for enhanced skin retention and physical properties, contributing to the development of more effective topical treatments (Argenta et al., 2014).

Magnetic Fluids Stabilization

A study on magnetic fluids revealed that short chain mono-carboxylic acids, like myristic acid, could stabilize magnetite nanoparticles in organic liquids. This research presents an alternative to traditional stabilizers like oleic acid, potentially leading to the development of new materials with enhanced magnetic properties (Avdeev et al., 2007).

Transdermal Therapeutic Systems

Research into the development of transdermal therapeutic systems included studies on the use of this compound. These studies focused on enhancing the permeation of drugs through the skin, which is crucial for the efficacy of transdermal drug delivery systems (Patel, Patel, & Baria, 2009).

Safety and Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that myristic acid ester is safe as used in cosmetics . This safety assessment was re-reviewed in 2006 to consider new safety data and the Expert Panel reaffirmed that myristic acid ester is safe as used in cosmetics .

Mechanism of Action

Target of Action

Oleyl myristate is a wax ester that primarily targets the skin. It is used as a penetration enhancer in transdermal drug delivery systems . Its role is to increase the permeability of the skin, allowing for the efficient delivery of active pharmaceutical ingredients.

Mode of Action

This compound, like other penetration enhancers, works by interacting with the intercellular lipid bilayers in the stratum corneum . This interaction alters the solubilizing ability of the skin, promoting the partition of drugs into the skin and enhancing their absorption .

Biochemical Pathways

It is known that penetration enhancers like this compound can disrupt the lipidic structure of the skin and interact with intercellular proteins . This disruption enhances the permeability of the skin, allowing for the increased absorption of drugs.

Pharmacokinetics

This allows for the enhanced absorption of the active pharmaceutical ingredient into the systemic circulation .

Result of Action

The primary result of this compound’s action is the enhanced permeability of the skin, leading to improved absorption of drugs administered transdermally . This can lead to more efficient drug delivery, potentially improving the efficacy of the treatment and patient compliance.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin, such as its hydration level and integrity, can impact the effectiveness of this compound as a penetration enhancer. Additionally, factors such as temperature and pH may also affect its stability and efficacy .

properties

IUPAC Name

[(Z)-octadec-9-enyl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-31H2,1-2H3/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBLRURFXZUMY-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22393-93-7
Record name Oleyl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLEYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3IWT09177
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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